2-amino-2-(2-fluorophenyl)acetonitrile
Overview
Description
2-amino-2-(2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of acetonitrile, where the hydrogen atoms are replaced by an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-fluorophenyl)acetonitrile typically involves the reaction of 2-fluorobenzaldehyde with ammonium acetate and potassium cyanide. The reaction proceeds through a Strecker synthesis mechanism, where the aldehyde is converted to an imine intermediate, which then reacts with cyanide to form the nitrile product. The reaction conditions generally include:
Solvent: Aqueous ethanol
Temperature: Room temperature to reflux
Catalyst: Ammonium acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or alkyl halides in polar solvents.
Major Products
Oxidation: 2-nitroso-2-(2-fluorophenyl)acetonitrile
Reduction: 2-amino-2-(2-fluorophenyl)ethylamine
Substitution: 2-amino-2-(2-hydroxyphenyl)acetonitrile
Scientific Research Applications
2-amino-2-(2-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor to pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(4-fluorophenyl)acetonitrile
- 2-amino-2-(2-chlorophenyl)acetonitrile
- 2-amino-2-(2-bromophenyl)acetonitrile
Uniqueness
2-amino-2-(2-fluorophenyl)acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom can enhance the compound’s stability and alter its reactivity compared to its chloro or bromo analogs. Additionally, the fluorine atom can influence the compound’s biological activity by affecting its interaction with molecular targets.
Properties
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQQPJKXDFSSBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588046 | |
Record name | Amino(2-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252637-90-4 | |
Record name | α-Amino-2-fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252637-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amino(2-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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